molecular formula C8H9N3O4S B1674444 Lamivudine Acid CAS No. 173602-25-0

Lamivudine Acid

Cat. No.: B1674444
CAS No.: 173602-25-0
M. Wt: 243.24 g/mol
InChI Key: PIIRVEZNDVLYQA-UHFFFAOYSA-N
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Description

Lamivudine Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, an oxathiolane ring, and a carboxylic acid group.

Mechanism of Action

Target of Action

Lamivudine Acid, also known as SGC57V0D26, (2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid, cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, or Lamivudine impurity A RS, primarily targets two key enzymes: HIV reverse transcriptase and hepatitis B virus polymerase . These enzymes are crucial for the replication of Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B (HBV), respectively .

Mode of Action

This compound interacts with its targets by being phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This metabolite then competes with cytosine triphosphate for incorporation into the developing viral DNA strand . By incorporating into viral DNA, lamivudine metabolites competitively inhibit the activity of the HIV reverse transcriptase enzyme and act as a chain terminator of DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the viral DNA synthesis pathway . By inhibiting the HIV reverse transcriptase and hepatitis B virus polymerase, this compound disrupts the synthesis of viral DNA, thereby preventing the replication of the virus .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults and 68% in children . This compound is widely distributed into total body fluid . About 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of this compound is approximately 5 to 7 hours .

Result of Action

The molecular and cellular effects of this compound’s action result in the termination of the viral DNA chain and cessation of viral DNA replication . This leads to a decrease in the viral load and an increase in the number of healthy immune cells, thereby improving the immune response to infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, it is safe for people over three months of age and can be used during pregnancy , suggesting that it has a wide range of applicability across different physiological states. The dose needs to be reduced in patients with renal insufficiency, as this compound is primarily eliminated through the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lamivudine Acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidine ring, the introduction of the oxathiolane ring, and the final carboxylation. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lamivudine Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Lamivudine Acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-oxo-1,2-dihydro-pyrimidine-5-carboxylic acid: Shares the pyrimidine ring structure but lacks the oxathiolane ring and carboxylic acid group.

    2,4-Dihydroxypyrimidine-5-carboxylic acid: Similar pyrimidine ring but different functional groups.

Uniqueness

Lamivudine Acid is unique due to its combination of the pyrimidine ring, oxathiolane ring, and carboxylic acid group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIRVEZNDVLYQA-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)C(=O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173602-25-0
Record name Lamivudine impurity A RS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173602250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-AMINO-2-OXOPYRIMIDIN-1(2H)-YL)-1,3-OXATHIOLANE-2-CARBOXYLIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC57V0D26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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